molecular formula CH3NO2 B1202744 Methyl nitrite CAS No. 624-91-9

Methyl nitrite

Cat. No.: B1202744
CAS No.: 624-91-9
M. Wt: 61.04 g/mol
InChI Key: BLLFVUPNHCTMSV-UHFFFAOYSA-N
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Description

Methyl nitrite is an organic compound with the chemical formula CH₃ONO. It is the simplest alkyl nitrite and exists as a yellow gas at room temperature. This compound is known for its distinctive sweet, fruity odor and is highly reactive due to its nitrite group. It is used primarily as a reagent in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl nitrite can be synthesized through the reaction of silver nitrite with iodomethane. In this reaction, silver nitrite (AgNO₂) dissociates in solution to form silver ions (Ag⁺) and nitrite ions (NO₂⁻). The nitrite ion then attacks the methyl group (—CH₃) of iodomethane, releasing iodide ions into the solution and forming this compound . The reaction can be represented as follows: [ \text{AgNO}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{ONO} + \text{AgI} ]

Industrial Production Methods: In industrial settings, this compound can be produced by the oxidative carbonylation of methanol. This method involves two separate reactions: the synthesis of dimethyl carbonate (DMC) and the synthesis of this compound. DMC is synthesized from carbon monoxide and this compound over a palladium (II) compound-supported catalyst, generating nitrogen monoxide (NO). The this compound is then synthesized from the nitrogen monoxide, methanol, and oxygen .

Chemical Reactions Analysis

Types of Reactions: Methyl nitrite undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitromethane (CH₃NO₂) and other nitrogen oxides.

    Reduction: It can be reduced to form methanol (CH₃OH) and nitrogen monoxide (NO).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium nitrite (NaNO₂) and potassium nitrite (KNO₂) are used in substitution reactions.

Major Products:

Scientific Research Applications

Methyl nitrite has several applications in scientific research, including:

Mechanism of Action

Methyl nitrite exerts its effects primarily through the release of nitrogen monoxide (NO), a potent vasodilator. The NO released from this compound interacts with guanylate cyclase in smooth muscle cells, leading to the production of cyclic guanosine monophosphate (cGMP). This, in turn, causes relaxation of the smooth muscle cells and vasodilation. The molecular targets and pathways involved include the NO-cGMP signaling pathway, which plays a crucial role in regulating vascular tone and blood pressure .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high reactivity and instability, making it a valuable reagent in organic synthesis. Its ability to release nitrogen monoxide also makes it useful in various scientific and industrial applications. Compared to nitromethane, this compound is more reactive and less commonly used, while ethyl nitrite has similar properties but with a different carbon chain length .

Properties

IUPAC Name

methyl nitrite
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InChI

InChI=1S/CH3NO2/c1-4-2-3/h1H3
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InChI Key

BLLFVUPNHCTMSV-UHFFFAOYSA-N
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Canonical SMILES

CON=O
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Molecular Formula

H3CONO, CH3NO2
Record name METHYL NITRITE
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DSSTOX Substance ID

DTXSID8060795
Record name Methyl nitrite
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Molecular Weight

61.040 g/mol
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Physical Description

Methyl nitrite appears as a liquid or gas Boils at 10.4 °F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2)., A liquid or gas; [CAMEO]
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Boiling Point

64.6 °C @ 760 mm Hg (explodes)
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Solubility

Soluble in ethanol and ether, In water, 2.4X10-4 mg/L @ 25 °C /Estimated/
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Density

0.991
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Vapor Pressure

1,650 mm Hg @ 25 °C /Estimated/
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Color/Form

Gas

CAS No.

624-91-9
Record name METHYL NITRITE
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Melting Point

-16 °C
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Synthesis routes and methods

Procedure details

2-(1-naphthyl)acetonitrile (16.7 g.) was added to a solution of sodium hydroxide (4.2 g.) in methanol (80 ml.). Gaseous methyl nitrite which was prepared by adding a solution of concentrated sulfuric acid (5 ml.) in water (10 ml.) to a solution of sodium nitrite (8.3 g.) in a mixture of methanol was introduced, under ice-cooling, and water (5 ml.). The mixture was stirred for 4 hours at the same temperature and the reaction mixture was treated by a conventional method to give 2-hydroxyimino-2-(1-naphthyl)acetonitrile (7.1 g.), oil.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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